9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-16-9-6-15(19-14)7-10-17(11-8-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBUZPOVJWEEFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)OC12CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 9 Benzyl 1 Oxa 3,9 Diazaspiro 5.5 Undecan 2 One
Historical and Modern Approaches to the Synthesis of Spiro[5.5]undecane Derivatives
The synthesis of spiro[5.5]undecane systems, which form the core of the target molecule, has evolved significantly over time. These structures are prevalent in numerous natural products and biologically active compounds, driving continuous interest in their synthesis. nih.gov Historically, methods often relied on classical reactions, while modern approaches leverage advanced catalytic systems and energy sources to improve efficiency and selectivity.
A common and enduring method for constructing the spiro[5.5]undecane framework is the Michael reaction. banglajol.info This approach often involves the reaction of a cyclic precursor like dimedone (5,5-dimethylcyclohexane-1,3-dione) with α,β-unsaturated ketones such as trans,trans-diarylideneacetones. banglajol.inforesearchgate.net Lewis acid catalysts are frequently employed to facilitate this one-pot synthesis. banglajol.info
Modern advancements have introduced more environmentally friendly and efficient techniques. Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times from hours to minutes while increasing yields for spiro[5.5]undecane derivatives. dergipark.org.trresearchgate.net Furthermore, the development of novel catalytic systems, including organocatalysts and biocatalysts like d-aminoacylase, has expanded the toolkit for creating these complex structures. nih.govresearchgate.net Tandem reactions, where multiple bond-forming events occur in a single pot, represent another modern strategy for efficient spiroannulation. banglajol.info
Strategies for Spirocenter Formation
The creation of the spirocenter, the quaternary carbon atom shared by both rings, is the defining step in spirocycle synthesis. wikipedia.org Several strategic approaches have been developed to construct this sterically hindered center.
One of the most common methods is the double alkylation of a carbon atom positioned alpha to an activating group, such as a ketone or malonate ester. scripps.edu This involves reacting the substrate with a bis-electrophile, like a dihalide, to form the two new carbon-carbon bonds required for the second ring.
Intramolecular reactions are also a powerful tool for spirocenter formation. These include:
Intramolecular Michael or Aldol Reactions: These reactions form the quaternary center through the cyclization of a linear precursor containing both a nucleophilic enolate and an electrophilic acceptor. scripps.edu
Intramolecular Cyclizations onto Electrophiles: A nucleophile within a molecule can attack an internal electrophile, such as an epoxide or halide, to close the ring and form the spiro junction. scripps.edu
Heck Reactions: Intramolecular Heck reactions, using palladium catalysts, have been successfully employed as a key step in creating complex spirocyclic systems. researchgate.net
Ring-Closing Strategies for Oxa- and Diaza-Ring Systems
The formation of the heterocyclic portions of oxa- and diaza-spirocycles relies on a variety of ring-closing methodologies. For oxaspirocycles, acid-catalyzed cyclization of dihydroxy ketone precursors is a well-established method for creating dioxaspiro[5.5]undecane systems. cdnsciencepub.com A more modern approach involves tandem ring-opening/ring-closing metathesis, which has been used as a route to spiro-fused furanones and pyrans. nih.gov Cobalt-catalyzed C-H activation and carboamidation of alkynes also provides a one-step protocol for synthesizing oxa-spirocyclic compounds. nih.gov
For diaza- and oxa-aza systems, intramolecular cyclization is a key strategy. The synthesis of a new 1-oxa-7-thia-4-azaspiro[4.5]decane system was achieved by reacting dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols, where the ring closure forms the oxazoline (B21484) portion of the spirocycle. researchgate.net Such strategies often involve the reaction of a binucleophile with a suitable electrophilic precursor to construct the heterocyclic ring. researchgate.net
Detailed Synthetic Pathways to 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one and Related Analogues
While specific literature detailing the synthesis of this compound is focused, extensive research into closely related analogues like 1,9-diazaspiro[5.5]undecan-2-ones and 1,4,9-triazaspiro[5.5]undecan-2-one derivatives provides a clear blueprint for its synthesis. uzh.chnih.gov These syntheses often build upon a common spirocyclic core, which is later functionalized.
A prevalent starting material for these syntheses is 1-Boc-4-piperidone. uzh.chacs.org This precursor allows for the controlled construction of the diazaspiro[5.5]undecane core, which can then be elaborated to introduce the benzyl (B1604629) group at the N9 position and form the oxazinan-2-one ring.
Convergent Synthetic Routes and Key Intermediates
Convergent synthesis, where different fragments of the molecule are prepared separately before being combined, is a common strategy for complex analogues. In the synthesis of potent METTL3 inhibitors based on a 1,4,9-triazaspiro[5.5]undecan-2-one scaffold, a key spirocyclic amine intermediate is first prepared. uzh.chacs.org This intermediate is then coupled with various aryl halides or other functionalized fragments in the final steps.
A typical convergent approach involves:
Synthesis of the Spirocyclic Core: A key intermediate, such as a Boc-protected amine derivative of the spirocycle, is synthesized from a simpler starting material like 1-Boc-4-piperidone. uzh.chacs.org
Synthesis of the Side Chain: The fragment to be attached to the spirocycle's nitrogen atom (e.g., a substituted pyrimidine (B1678525) or other heterocycle) is prepared independently. uzh.ch
Coupling: The spirocyclic core and the side chain are joined using reactions like Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr), followed by deprotection and further functionalization. uzh.chacs.org
This modular approach allows for the rapid generation of a library of related analogues by varying the coupled fragments. nih.gov
Linear Synthetic Approaches and Sequential Transformations
Linear synthesis builds the molecule in a step-by-step fashion from a single starting point. The initial construction of the spirocyclic core itself often follows a linear sequence. For example, the synthesis of a key amine intermediate (32) from 1-Boc-4-piperidone involves a three-step linear sequence: reaction with methylamine (B109427) and ammonia, Cbz protection, and subsequent reduction. uzh.ch
Another example of a linear approach is seen in the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. The synthesis can begin with a piperidone derivative, which undergoes a series of sequential reactions including reductive amination, cyclization, and finally N-alkylation to install the desired substituents. acs.org This step-by-step construction allows for precise control over the introduction of each functional group in the molecule.
Optimization of Reaction Conditions and Yields for Spirocyclic Oxadiazaspiro Systems
Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of complex molecules like oxadiazaspiro systems. nih.gov Modern approaches have moved beyond traditional trial-and-error methods to more systematic, data-driven techniques. nih.govrsc.org
Bayesian optimization, often combined with automated reaction platforms, represents a state-of-the-art method for this purpose. chemrxiv.org This algorithmic approach can efficiently explore a vast parameter space—including choices of solvent, catalyst, reagent concentrations, and temperature—to identify the optimal conditions with a minimal number of experiments. nih.govchemrxiv.org This technique has been shown to successfully optimize reactions for different substrates and routes simultaneously. nih.gov
Specific parameters that are often optimized in these syntheses include:
Catalyst System: The choice of metal catalyst (e.g., Palladium for cross-coupling) and ligands can dramatically affect yield and selectivity. nih.gov
Base and Solvent: The basicity and polarity of the reaction medium are critical. For example, in the synthesis of spirocyclic oxetanes via nucleophilic aromatic substitution, a large excess of potassium carbonate in DMF was found to be optimal. mdpi.com
Energy Source: As noted earlier, switching from conventional heating to microwave irradiation can significantly improve reaction efficiency, leading to higher yields and shorter reaction times. dergipark.org.trresearchgate.net
The table below illustrates typical parameters varied during the optimization of related synthetic reactions.
| Parameter | Variables Explored | Objective | Reference |
|---|---|---|---|
| Catalyst | Lewis Acids (e.g., ZnCl2), Organocatalysts, Metal Complexes (e.g., Cp*Co(CO)I2) | Increase reaction rate and selectivity | banglajol.infonih.gov |
| Solvent | Toluene, Dichloromethane, Ethanol, TFE | Improve solubility and reaction kinetics | banglajol.infonih.govnih.gov |
| Temperature | Room Temperature to 150 °C | Overcome activation energy, control selectivity | acs.orgnih.gov |
| Heating Method | Conventional heating vs. Microwave irradiation | Reduce reaction time, improve yield | dergipark.org.trresearchgate.netnih.gov |
| Base | K2CO3, CsOAc, Et3N | Facilitate deprotonation and catalysis | nih.govacs.orgmdpi.com |
Derivatization and Functionalization Strategies of the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Core
The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold is a key structural motif in medicinal chemistry. Its derivatization allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Chemical Modifications at the N-Benzyl Moiety
The N-benzyl group in this compound is a common site for chemical modification. The reactivity of the benzylic position allows for a variety of transformations.
Debenzylation:
One of the most fundamental modifications is the removal of the benzyl group (debenzylation). This is often a necessary step to introduce other substituents at the nitrogen atom. Common methods for N-debenzylation include:
Reductive Debenzylation: This typically involves catalytic hydrogenation. For instance, using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas is a widely used method. nih.gov The reaction conditions, such as pressure and temperature, may need to be optimized depending on the specific substrate. nih.gov
Oxidative Debenzylation: Certain oxidizing agents can cleave the N-benzyl bond. wikipedia.orgccspublishing.org.cn
Acid-Catalyzed Debenzylation: Strong acids can also facilitate the removal of the benzyl group. nih.gov
Once debenzylated, the resulting secondary amine can be functionalized with a wide array of substituents through various reactions, such as alkylation, acylation, and arylation, to generate a library of analogues for biological screening.
Functionalization of the Benzyl Group:
The benzyl group itself can also be functionalized. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents at the ortho, meta, and para positions. Additionally, the benzylic C-H bonds exhibit enhanced reactivity, which can be exploited for functionalization. wikipedia.org For example, oxidation of a benzylic methylene (B1212753) group can lead to a carbonyl functionality. wikipedia.org
Research has shown that substituents on the benzyl moiety can significantly impact the biological activity of spirocyclic compounds. For instance, in a series of 1,9-diazaspiro[5.5]undecan-2-ones, the nature of the aroyl substituents at position 9, which is analogous to the N-benzyl position, was found to be crucial for their inhibitory activity against acetyl-CoA carboxylase (ACC). nih.gov
Reactions at the Spiro-Carbon and Heteroatoms
The spirocyclic core of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one presents unique opportunities for chemical modification.
Reactions at the Spiro-Carbon:
The spiro-carbon, being a quaternary center, is generally less reactive. However, reactions that proceed through radical or carbocationic intermediates can potentially involve this position. Strain-release strategies in related spirocyclic systems have been employed to introduce functionality at or near the spiro-center. acs.org
Reactions at the Heteroatoms:
N-Alkylation/Acylation: The nitrogen atom at position 3, being part of an amide, is generally less nucleophilic. However, under specific conditions, it can undergo reactions. The nitrogen at position 9, after debenzylation, is a key site for introducing diversity. nih.gov
Modifications of the Lactam Ring: The lactam (cyclic amide) functionality within the core structure can be hydrolyzed under acidic or basic conditions to open the ring, providing a handle for further chemical transformations.
Stereoselective Synthesis and Diastereomeric Control for Spirocyclic Analogues
The synthesis of spirocyclic compounds with defined stereochemistry is a significant challenge in organic synthesis. The presence of the spiro-center can lead to the formation of diastereomers, and controlling their relative and absolute configuration is crucial for understanding their biological activity.
Chiral Auxiliaries:
One common approach to achieve stereocontrol is the use of chiral auxiliaries. For example, the Evans oxazolidinone chiral auxiliary has been successfully employed in the asymmetric synthesis of substituted 3,9-diazaspiro[5.5]undecanes. researchgate.net This method allows for the introduction of substituents with a high degree of stereoselectivity.
Catalytic Asymmetric Methods:
The development of catalytic asymmetric methods for the synthesis of spirocycles is an active area of research. These methods offer a more atom-economical and efficient way to access enantiomerically pure compounds.
The following table summarizes some of the key derivatization strategies for the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core:
| Position | Reaction Type | Reagents/Conditions | Purpose |
| N-Benzyl | Debenzylation | Pd/C, H₂ | To enable further functionalization at N9 |
| N-Benzyl | Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃) | To modify the electronic and steric properties of the benzyl group |
| N9 (after debenzylation) | Alkylation/Acylation | Alkyl halides, acyl chlorides | To introduce a wide range of substituents |
| Spiro-Carbon | Radical Reactions | Radical initiators | To introduce functionality at the spiro-center |
| Lactam Carbonyl | Hydrolysis | Acid or base | To open the lactam ring for further modifications |
Mechanistic Investigations of Key Synthetic Steps in the Formation of this compound
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.
Key synthetic steps often involve the formation of the spirocyclic core. In related spirocyclic systems, mechanistic studies have shed light on the intricate pathways leading to the final product. For instance, in the synthesis of spirocyclobutyl benzosultams, a proposed mechanism involves a single electron transfer (SET) process initiated by a photocatalyst. acs.org This generates a radical intermediate that undergoes addition to a strained bond, leading to the formation of the spirocycle. acs.org
In the context of forming the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core, a key step would likely be an intramolecular cyclization. The mechanism of this cyclization could proceed through various pathways depending on the specific synthetic strategy employed.
For example, if the synthesis involves a Michael addition followed by a lactamization, the mechanism would involve the nucleophilic attack of a nitrogen atom onto an α,β-unsaturated ester, followed by an intramolecular aminolysis to form the lactam ring.
The following table outlines a plausible mechanistic pathway for a key bond-forming step in the synthesis of a spirocyclic lactam, drawing parallels from known mechanisms in the literature:
| Step | Description | Key Intermediates |
| 1. Activation | Activation of a precursor molecule, potentially through protonation or coordination to a catalyst. | Activated precursor |
| 2. Nucleophilic Attack | Intramolecular nucleophilic attack of a nitrogen atom onto an electrophilic carbon center. | Cyclic intermediate |
| 3. Ring Closure | Formation of the spirocyclic ring system. | Spirocyclic intermediate |
| 4. Proton Transfer/Rearrangement | Tautomerization or other rearrangements to yield the final product. | Final product |
Further mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, would be necessary to fully elucidate the reaction pathways involved in the synthesis of this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies for 9 Benzyl 1 Oxa 3,9 Diazaspiro 5.5 Undecan 2 One
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis of Spiro[5.5]undecane Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules in solution. For spiro[5.5]undecane systems, NMR provides critical insights into the connectivity of atoms, the relative stereochemistry of chiral centers, and the conformational dynamics of the fused ring system.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Structural Characterization
A comprehensive NMR analysis for a molecule like 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments to assemble the full structural picture. researchgate.net
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary carbons. emerypharma.com
¹H-¹H Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.com It is fundamental for tracing the proton networks within the two rings of the spiro[5.5]undecane core and the benzyl (B1604629) substituent.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. emerypharma.comyoutube.com This provides unambiguous one-bond ¹H-¹³C connections, which is a crucial step in assigning the carbon skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. emerypharma.comyoutube.com These correlations are vital for connecting molecular fragments that are not directly linked by proton-proton coupling, such as linking the benzyl group to the nitrogen atom at position 9 and establishing the connectivity around the spirocyclic center and the lactam functionality.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. researchgate.nethuji.ac.il NOESY is paramount for determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOE correlations can establish the spatial relationship between substituents on the two rings, defining the chair-like conformations and the axial or equatorial positions of various protons.
A hypothetical set of NMR assignments for this compound, based on these techniques, is presented below.
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|
| 2 (C=O) | 170.5 | - | - | - |
| 4 (CH₂) | 45.2 | 3.40 (m, 2H) | C2, C5, C6 | H5 |
| 5 (CH) | 58.9 | 3.15 (m, 1H) | C4, C6, C7 | H4, H7ax |
| 6 (Spiro C) | 78.1 | - | - | - |
| 7 (CH₂) | 35.4 | 1.80 (m, Hax), 1.95 (m, Heq) | C5, C6, C8, C11 | H5, H8ax, H11ax |
| 8 (CH₂) | 50.1 | 2.75 (m, Hax), 2.90 (m, Heq) | C6, C7, C9, C10 | H7ax, H10ax |
| 10 (CH₂) | 50.3 | 2.80 (m, Hax), 2.95 (m, Heq) | C6, C9, C11 | H8ax, H11ax |
| 11 (CH₂) | 35.6 | 1.85 (m, Hax), 2.00 (m, Heq) | C6, C7, C9, C10 | H7ax, H10ax |
| Bn (CH₂) | 62.5 | 3.60 (s, 2H) | C8, C10, C-ipso | H8eq, H10eq, H-ortho |
| Bn (C-ipso) | 138.0 | - | - | - |
| Bn (C-ortho) | 129.0 | 7.35 (d, 7.5) | C-ipso, C-meta, Bn-CH₂ | Bn-CH₂, H-meta |
Elucidation of Rotational Barriers and Dynamic Processes through NMR
Dynamic NMR (DNMR) spectroscopy is employed to study molecular motions that occur on the NMR timescale, such as bond rotations or ring inversions. nih.govacs.org In spirocyclic systems, restricted rotation around certain bonds can lead to temperature-dependent NMR spectra.
For this compound, potential dynamic processes include the rotation of the N-benzyl group and conformational flexing of the piperidine (B6355638) ring. At low temperatures, if the rotation around the N-C(benzyl) bond is slow, separate signals may be observed for the ortho and meta protons of the phenyl ring, which would be equivalent at room temperature under fast rotation.
By monitoring the NMR spectra at various temperatures, the coalescence temperature (Tc) — the point at which two exchanging signals merge into one broad peak — can be determined. The free energy of activation (ΔG‡) for the rotational barrier can then be calculated using the Eyring equation. Such studies provide quantitative data on the conformational flexibility and steric hindrance within the molecule. researchgate.netresearchgate.net
| Compound | Coalescence Temp. (Tc) [K] | Frequency Separation (Δν) [Hz] | Rate Constant (k) [s⁻¹] | Rotational Energy Barrier (ΔG‡) [kJ/mol] |
|---|---|---|---|---|
| 2a | 313 | 38.0 | 84.4 | 57.2 ± 2 |
| 2b | 303 | 27.5 | 61.1 | 54.0 ± 2 |
| 2c | 308 | 31.0 | 68.9 | 55.7 ± 2 |
Utilization of X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure of Related Spirocyclic Compounds
While NMR spectroscopy provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and absolute configuration. purechemistry.orgspringernature.com This technique is considered the gold standard for structural elucidation. nih.gov
Single Crystal Growth Techniques for Complex Spirocyclic Molecules
The primary prerequisite for X-ray analysis is a high-quality single crystal, and obtaining one can be a significant challenge. mit.edu Several techniques are commonly employed for growing single crystals of complex organic molecules:
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which increases the concentration and promotes crystallization. rsc.org
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed chamber containing a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility and induces crystal growth. dgk-home.de
Solvent Layering: A layer of a less dense anti-solvent is carefully added on top of a saturated solution of the compound. Crystals form at the interface as the solvents slowly mix. mit.edudgk-home.de
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystallization to occur. rsc.org
The selection of appropriate solvents is critical and often requires extensive screening. rsc.org
| Solvent (dissolves compound) | Anti-solvent (promotes precipitation) | Technique |
|---|---|---|
| Dichloromethane | Hexane, Pentane, Diethyl ether | Vapor Diffusion, Layering |
| Chloroform | Hexane, Methanol | Vapor Diffusion, Layering |
| Acetone | Water, Hexane | Vapor Diffusion, Layering |
| Methanol / Ethanol | Water, Diethyl ether | Vapor Diffusion, Cooling |
| Ethyl Acetate | Hexane, Pentane | Slow Evaporation, Layering |
Crystallographic Data Collection and Refinement Methodologies
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern of scattered X-rays is recorded by a detector. nih.gov This data is then processed to determine the unit cell dimensions and the intensities of thousands of unique reflections.
The process to arrive at the final structure involves several computational steps: fiveable.meyetnet.ch
Structure Solution: The phase information for each reflection, which is lost during the experiment, is computationally determined using methods like direct methods to generate an initial electron density map. fiveable.me
Model Building: An initial atomic model is fitted to the electron density map.
Structure Refinement: The atomic coordinates and thermal displacement parameters are iteratively adjusted to achieve the best possible agreement between the experimentally observed diffraction data and the data calculated from the model. nih.gov The quality of the final structure is judged by crystallographic R-factors (R-work and R-free), which should typically be below 10% for small molecules. yetnet.ch
For chiral compounds like this compound that crystallize in a non-centrosymmetric space group, the analysis of anomalous scattering effects can be used to determine the absolute configuration. mit.edu The Flack parameter is calculated during refinement; a value close to zero for the correct enantiomer confirms the absolute stereochemistry with high confidence. mit.edu
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c [Å] | 10.123, 15.456, 11.234 |
| β [°] | 98.76 |
| Volume [ų] | 1734.5 |
| Reflections collected / unique | 15890 / 3450 |
| Final R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.118 |
| Flack Parameter | 0.05 (8) |
Mass Spectrometry Techniques in the Structural Characterization and Fragmentation Pathways of Spirocyclic Lactams
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net
High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can determine the mass of a molecule with extremely high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the molecular formula, which is a critical first step in characterization.
Tandem mass spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation. wikipedia.org In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, revealing characteristic fragmentation pathways that provide structural clues. wikipedia.org
For a spirocyclic lactam like this compound, key fragmentation pathways would likely include:
Cleavage of the benzyl group (loss of 91 Da, C₇H₇).
Decarbonylation or other cleavages of the lactam ring. nih.gov
Retro-Diels-Alder (RDA) type reactions or other ring-opening fragmentations of the piperidine ring system. researchgate.net
Loss of small neutral molecules like H₂O or CO. researchgate.net
Analyzing these pathways helps to confirm the connectivity of the different structural units within the molecule.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 303.17 | 212.13 | C₇H₇ (91.04) | [M+H - Benzyl]⁺ |
| 303.17 | 91.05 | C₁₁H₁₆N₂O₂ (212.12) | [Benzyl]⁺ Tropylium ion |
| 212.13 | 184.13 | CO (28.00) | [M+H - Benzyl - CO]⁺ |
| 212.13 | 142.10 | C₃H₄O₂ (70.03) | Piperidine ring fragment |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of an ion's elemental composition from its exact mass, which serves as a powerful confirmation of its molecular formula.
For this compound, the molecular formula is C₁₆H₂₂N₂O₂. The theoretical monoisotopic mass can be calculated and then compared to the experimental value obtained via HRMS, often using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule, [M+H]⁺. The close agreement between the measured and calculated mass provides strong evidence for the compound's identity.
Table 1: Expected High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂ |
| Monoisotopic Mass (M) | 274.16813 u |
| Adduct | [M+H]⁺ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 275.18) is isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern is characteristic of the molecule's structure, revealing information about its connectivity and the relative stability of its chemical bonds.
The fragmentation of this compound is expected to occur at its most labile sites. A primary and highly probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak and leads to the formation of a stable benzyl cation or a tropylium ion (m/z 91). The loss of the benzyl group as a neutral radical would result in a fragment ion corresponding to the remainder of the spirocyclic structure. Other potential fragmentations could involve the opening of the piperidine or lactam rings.
Table 2: Predicted Key Fragmentation Ions of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment | Theoretical m/z of Fragment |
|---|---|---|---|
| 275.18 | [C₇H₇]⁺ | Benzyl/Tropylium cation | 91.05478 |
| 275.18 | [M+H - C₇H₇]⁺ | Protonated 1-oxa-3,9-diazaspiro[5.5]undecan-2-one | 184.10790 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound, as each group absorbs infrared light or scatters Raman light at characteristic frequencies (wavenumbers).
The spectrum of this compound would be defined by several key vibrational bands. The most prominent feature in the IR spectrum is expected to be a strong absorption from the carbonyl (C=O) stretching of the cyclic amide (lactam) group, typically found in the 1650-1690 cm⁻¹ region. researchgate.net Other significant bands would include C-H stretches from both the aromatic benzyl group and the aliphatic spiro-system, as well as C-N and C-O stretching vibrations.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often produce stronger signals. Therefore, the aromatic ring vibrations of the benzyl group would be particularly prominent. Together, IR and Raman spectra provide a comprehensive fingerprint of the molecule's functional groups and can offer insights into its conformational structure.
Table 3: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H (Lactam) | Stretch | 3200-3400 | Medium | Weak |
| C-H (Aromatic) | Stretch | 3000-3100 | Medium | Strong |
| C-H (Aliphatic) | Stretch | 2850-3000 | Strong | Medium |
| C=O (Lactam) | Stretch | 1650-1690 | Strong | Medium |
| C=C (Aromatic) | Ring Stretch | 1450-1600 | Medium-Strong | Strong |
| C-N | Stretch | 1180-1360 | Medium | Weak |
Computational and Theoretical Studies on 9 Benzyl 1 Oxa 3,9 Diazaspiro 5.5 Undecan 2 One
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Energetics of Related Spirocyclic Compounds
While QM methods are highly accurate, they are computationally expensive. For larger systems or longer timescale phenomena, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more feasible. wvu.eduresearchgate.net
Molecular mechanics uses classical physics and empirically derived force fields (like AMBER, CHARMM, OPLS) to calculate the potential energy of a system. wvu.eduresearchgate.net This approach is much faster than QM, allowing for the exploration of the vast conformational landscape of flexible molecules. cwu.edu For spirocyclic compounds, which often feature rigid cores combined with flexible substituents, MM and MD simulations can reveal the range of accessible shapes and the dynamics of their interconversion. nih.govacs.org
MD simulations model the atomic motions of a system over time, providing a dynamic picture of molecular behavior. wvu.edu An MD simulation of 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one in a solvent like water could reveal how the molecule's conformation changes over time, the flexibility of the benzyl (B1604629) group and the piperidine (B6355638) rings, and how solvent molecules interact with different parts of the compound. nih.gov Key metrics from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), quantify the stability of the structure and the mobility of specific regions, respectively. nih.gov
A primary goal of computational chemistry in drug discovery is the accurate prediction of the binding affinity between a ligand and its biological target. nih.govfrontiersin.org Binding affinity is directly related to the binding free energy (ΔGbind). researchgate.net MD simulations are the foundation for several powerful methods to calculate the relative or absolute binding free energies. nih.govbohrium.com
Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) use "alchemical" transformations to compute the free energy difference between two states (e.g., two different ligands binding to the same protein). bohrium.comacs.org These pathway-based methods are computationally intensive but are considered among the most rigorous and accurate approaches. nih.govresearchgate.net End-point methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE), offer a less computationally demanding alternative. frontiersin.orgresearchgate.netbohrium.com These methods calculate the binding free energy by analyzing the energies of the ligand, receptor, and complex from snapshots of an MD trajectory. frontiersin.orgresearchgate.net For a compound like this compound, these calculations could be used to predict its binding affinity to a potential target protein and to understand the energetic contributions of different parts of the molecule to the binding event. nih.gov
Table 2: Comparison of Common Free Energy Calculation Methods
| Method | Type | Computational Cost | Key Principle |
|---|---|---|---|
| FEP/TI | Pathway-based | High | Calculates ΔΔG by simulating a non-physical, alchemical transformation between two ligands. bohrium.comacs.org |
| MM/PBSA | End-point | Medium | Calculates ΔG by combining molecular mechanics energies with continuum solvation models. frontiersin.orgresearchgate.net |
| LIE | End-point | Medium | Estimates ΔG based on the change in van der Waals and electrostatic interaction energies of the ligand between the bound and free states. frontiersin.orgresearchgate.net |
Docking and Molecular Modeling Studies of this compound with Biological Targets (Focus on in vitro binding principles)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in structure-based drug design for screening virtual libraries of compounds and for generating hypotheses about how a ligand might interact with a target's binding site. mdpi.com
For compounds related to this compound, such as the 1,4,9-triazaspiro[5.5]undecan-2-one series, extensive molecular modeling and X-ray crystallography studies have been performed to understand their interaction with the METTL3 protein, an RNA methyltransferase. acs.orguzh.ch These studies provide a valuable framework for understanding the potential binding principles of the title compound. Docking simulations place the spirocyclic core within the binding pocket, and the resulting poses are analyzed to identify key intermolecular interactions. uzh.ch
These in silico models reveal that specific interactions are crucial for binding affinity. For example, in the METTL3 system, hydrogen bonds, π-π stacking, and cation-π interactions with specific amino acid residues (like Arg379) were identified as critical for potent inhibition. acs.orguzh.ch The benzyl group of this compound could potentially engage in similar hydrophobic or π-stacking interactions within a target binding site. soton.ac.uk The amide and ether functionalities in the spirocyclic core are prime candidates for forming hydrogen bonds with receptor residues. soton.ac.uk
Molecular modeling studies, guided by docking, are used to rationalize structure-activity relationships (SAR). nih.gov For instance, by comparing the docked poses of a series of analogs with their measured in vitro potencies (e.g., IC50 values), researchers can confirm the importance of certain interactions and design new molecules with improved affinity and selectivity. uzh.chsoton.ac.uk The rigidity of the spirocyclic scaffold provides a well-defined orientation for substituents, allowing for precise positioning of functional groups to optimize these interactions with a three-dimensional binding site. acs.org
Table 3: Key Molecular Interactions for Related Spirocyclic Inhibitors of METTL3
| Interaction Type | Ligand Moiety | Protein Residue (Example) | Significance |
|---|---|---|---|
| Cation-π Interaction | Aromatic ring on substituent | Arginine (e.g., Arg379) | Significantly increases binding potency. acs.orguzh.ch |
| Hydrogen Bond | Amide C=O or N-H | Various polar residues | Anchors the ligand in the binding site. soton.ac.uk |
| Hydrophobic/van der Waals | Benzyl group, alkyl chains | Leucine, Proline, Tyrosine | Contributes to overall binding affinity and specificity. uzh.chsoton.ac.uk |
| Amide π-system Interaction | Fluorine on substituent | Proline backbone | An unusual but observed interaction contributing to binding. uzh.ch |
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Predicting the interaction between a ligand like this compound and its protein target is fundamental to rational drug design. Docking simulations and molecular dynamics are primary methods used to visualize and analyze these interactions at an atomic level. Studies on structurally related spirocyclic compounds have provided significant insights into their likely binding modes.
For spirocyclic ligands targeting the sigma-1 (σ1) receptor, a common target for this class of compounds, a key interaction involves a basic amino group. This group is believed to form an electrostatic interaction with an acidic residue within the receptor's binding site. benthamdirect.comnih.govingentaconnect.com The benzyl group, a prominent feature of the titular compound, likely engages in hydrophobic interactions within a corresponding pocket of the receptor. Research has demonstrated that the introduction of an additional aryl moiety to spirocyclic scaffolds can lead to very potent σ1 receptor ligands, which is explained by the interaction of this group with a previously unrecognized hydrophobic pocket of the receptor protein. benthamdirect.comnih.govingentaconnect.com
In the context of other targets, such as the γ-aminobutyric acid type A receptor (GABAAR), binding mode analysis of related 3,9-diazaspiro[5.5]undecane analogues suggests the importance of hydrogen bonding involving the spirocyclic amide and Van der Waals interactions with specific residues like β3-Leu 99. soton.ac.uk For inhibitors of the METTL3/METTL14 protein complex, derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one have been shown to interact with key residues such as Asp395 through hydrogen bonds, while other parts of the molecule fill a lipophilic pocket. acs.orgresearchgate.net
These findings suggest a multi-point interaction model for this compound, where the spirocyclic core provides a rigid scaffold, the nitrogen atoms participate in key electrostatic or hydrogen-bonding interactions, and the benzyl substituent engages with hydrophobic regions of the protein's binding pocket.
Pharmacophore Modeling and Feature Identification for Spirocyclic Ligands
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For spirocyclic ligands, these models serve as templates for designing new compounds with improved affinity and selectivity.
Pharmacophore models developed for spirocyclic σ1 receptor ligands consistently highlight a set of common features. benthamdirect.comnih.govingentaconnect.com A 5D-QSAR study identified four crucial pharmacophoric elements: an aromatic group, a hydrophobic region, a cationic center (typically a basic amine), and a hydrogen-bond acceptor. nih.gov This model aligns with the structure of this compound, which contains a benzyl group (aromatic, hydrophobic), a tertiary amine in the spirocyclic core (cationic at physiological pH), and a lactam carbonyl group (hydrogen-bond acceptor).
The spatial relationship between these features is critical. For instance, studies have shown that altering the distance between the basic amino group and the primary hydrophobic region can significantly impact σ1 affinity. benthamdirect.comnih.gov The development of dual-target ligands, such as those for the μ-opioid receptor (MOR) and the σ1 receptor, has utilized a strategy of merging the respective pharmacophores of each target to design novel 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. nih.gov
The key pharmacophoric features for spirocyclic ligands targeting σ1 receptors are summarized in the table below.
| Feature ID | Feature Type | Description | Corresponding Moiety in the Title Compound |
| H1 | Hydrophobic | Occupies a hydrophobic pocket in the receptor. | Benzyl group |
| A1 | Aromatic | Typically involves π-π stacking or hydrophobic interactions. | Phenyl ring of the benzyl group |
| C1 | Cationic/Basic | Forms a key salt bridge or hydrogen bond with the receptor. | Tertiary amine at position 9 |
| HBA1 | H-Bond Acceptor | Interacts with a hydrogen bond donor on the protein. | Carbonyl oxygen of the lactam ring at position 2 |
QSAR (Quantitative Structure-Activity Relationship) Methodologies Applied to Analogues of this compound (Focus on in vitro activity parameters)
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of untested analogues and guiding synthetic efforts. For analogues of this compound, QSAR methodologies have been applied to understand and predict their in vitro binding affinities (e.g., Kᵢ or pKᵢ) and inhibitory concentrations (e.g., IC₅₀).
A notable 5D-QSAR study was conducted on a set of 87 structurally diverse σ1 ligands, which included spirocyclic structures. nih.gov This quasi-atomistic receptor surface modeling approach yielded a statistically robust model with excellent predictive power for in vitro binding affinity. The model successfully predicted the pKᵢ values of a test set of 21 ligands and 13 additional spirocyclic compounds with reasonable accuracy. nih.gov Key parameters of this model are highlighted below.
| Model Parameter | Value | Description |
| Training Set (n) | 66 | Number of compounds used to build the model. |
| Test Set (n) | 21 | Number of compounds used for external validation. |
| q² (leave-1/3-out) | 0.84 | Cross-validated correlation coefficient, indicating good internal predictivity. |
| p² (test set) | 0.64 | Predictive squared correlation coefficient for the external test set. |
This QSAR model not only provides predictive capability but also offers insights into the nature of the σ1 receptor binding site, suggesting the presence of a hydrogen-bond acceptor moiety that interacts with the ligand's cationic center. nih.gov
Structure-activity relationship (SAR) studies on related spirocyclic compounds provide the foundational data for QSAR models. For example, research on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors generated extensive in vitro data, including IC₅₀ values from TR-FRET assays, which correlate structural modifications with inhibitory potency. researchgate.net The table below shows a sample of such data, illustrating how systematic chemical changes affect in vitro activity.
| Compound | Substituent (X) | Substituent (Y) | IC₅₀ (µM) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| 20 | F | H | 0.038 | 0.28 | 4.8 |
| 21 | H | F | 0.032 | 0.29 | 4.8 |
| 22 | F | F | 0.005 | 0.30 | 5.3 |
Data adapted from studies on 1,4,9-triazaspiro[5.5]undecan-2-one analogues targeting METTL3. researchgate.net
These QSAR and SAR studies are crucial for the computational optimization of spirocyclic scaffolds, enabling the design of new analogues of this compound with potentially enhanced in vitro activity against various biological targets.
In Vitro Biological Research and Mechanism of Action Studies of 9 Benzyl 1 Oxa 3,9 Diazaspiro 5.5 Undecan 2 One
Target Identification and Receptor Binding Profiles of 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one and Analogues in Recombinant Systems
The biological targets and binding profiles of this compound and its structural analogues have been investigated through various in vitro studies using recombinant systems. These studies have been crucial in identifying the molecular targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels, thereby providing a foundational understanding of the compound class's pharmacological interactions.
Research into analogues of this compound has revealed significant interactions with several GPCRs. A series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were synthesized and evaluated for their dual activity at the human μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). nih.govresearchgate.net Binding affinities were determined using radioligand binding assays in transfected HEK-293 cell membranes for σ1R and CHO-K1 cells for MOR. nih.gov For the σ1R binding assay, ³H-pentazocine was used as the radioligand, while [³H]-DAMGO was utilized for the MOR binding assay. nih.gov
These studies identified compounds with high affinity for both receptors, demonstrating a multimodal binding profile. nih.govresearchgate.net Furthermore, a compound library based on a 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template was instrumental in the discovery of novel antagonists for the C-C chemokine receptor type 5 (CCR5), another important GPCR.
| Compound | σ1R Binding Affinity (Ki, nM) | MOR Binding Affinity (Ki, nM) |
|---|---|---|
| 15a (Analogue with Benzyl (B1604629) tail) | 146 | >10000 |
| 15b (Analogue with Phenethyl tail) | 23 | 2060 |
| 15au | 14 | 16 |
Analogues featuring the 1-oxa-4,9-diazaspiro[5.5]undecane core have been identified as potent enzyme inhibitors. A study identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov One of the lead compounds from this series demonstrated excellent sEH inhibitory activity. nih.gov
Another related scaffold, the 1,4,9-Triazaspiro[5.5]undecan-2-one, which shares the core spirocyclic structure, has been investigated for its inhibitory effects on the enzyme METTL3 (Methyltransferase-like 3). This research led to the development of potent and selective METTL3 inhibitors. While not a direct analogue, this highlights the utility of the spiro[5.5]undecan-2-one framework in designing enzyme inhibitors.
| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Source |
|---|---|---|---|
| 1-oxa-4,9-diazaspiro[5.5]undecane-based urea | Soluble Epoxide Hydrolase (sEH) | Potent Inhibition (Specific IC₅₀ values proprietary) | nih.gov |
| 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones | Acetyl-CoA Carboxylase 1 (ACC1) | 3.4 nM (Compound 1b) | nih.gov |
| 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones | Acetyl-CoA Carboxylase 2 (ACC2) | 1.0 nM (Compound 1b) | nih.gov |
To assess potential off-target effects, particularly those related to cardiac toxicity, analogues of this compound have been evaluated for their interaction with ion channels. Specifically, 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were tested for blockade of the human ether-a-go-go-related gene (hERG) potassium channel. nih.gov The hERG channel is a critical component in cardiac action potential repolarization, and its inhibition is a key concern in drug development. These assessments were conducted using whole-cell patch-clamp assays, a standard method for characterizing ion channel activity. nih.govsoton.ac.uk The results from these assays provide crucial information on the potential for these compounds to interfere with normal ion channel function. nih.gov
| Compound | hERG Inhibition (% at 1 µM) |
|---|---|
| 15a | <50% |
| 15b | <50% |
| 15au | 62% |
Cellular Mechanism of Action Studies in Cultured Cell Lines (without reporting on clinical outcomes or safety)
Following target identification with isolated recombinant proteins, subsequent research has focused on elucidating the mechanism of action of these compounds within a cellular context. These studies utilize cultured cell lines to observe how receptor binding translates into downstream cellular signaling events.
The functional consequences of receptor binding by 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogues at the μ-opioid receptor (MOR) were investigated through second messenger assays. nih.gov Specifically, a cyclic AMP (cAMP) functional assay was performed on CHO-K1 cells that stably express the human MOR. nih.gov As the MOR is a Gi/o-coupled GPCR, its activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The study measured the concentration-dependent effect of the compounds on cAMP production, providing EC50 (half-maximal effective concentration) and Emax (maximum effect) values. nih.gov These results confirmed that the compounds act as agonists at the MOR, initiating a downstream intracellular signaling cascade. nih.gov The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), is a growing area of interest for developing safer GPCR-targeted drugs. nih.gov
| Compound | MOR Agonism (EC₅₀, nM) | Efficacy (Emax, % vs. DAMGO) |
|---|---|---|
| 15a | >10000 | - |
| 15b | >10000 | - |
| 15au | 110 | 100% |
Based on the available scientific literature, studies specifically employing reporter gene assays to assess the modulation of transcriptional activity by this compound or its closely related analogues have not been reported. Such assays are valuable for determining if the initial receptor binding and intracellular signaling events ultimately translate into changes in gene expression, but this specific endpoint has not been detailed for this compound class in the reviewed sources.
Fluorescent Probe Development for Subcellular Localization Studies
The development of fluorescent probes is a critical area in chemical biology for visualizing and understanding the subcellular location and dynamics of biological targets. Small-molecule fluorescent probes are typically designed with three key components: a fluorophore for signal generation, a recognition element that selectively binds to the target, and a linker. nih.gov
While the 1,9-diazaspiro[5.5]undecane scaffold, to which this compound belongs, has been identified as a privileged structure in drug discovery due to its interaction with various biological targets, its application in the development of fluorescent probes for subcellular localization is not yet extensively documented in scientific literature. nih.gov The inherent bioactivity of this scaffold makes it a promising candidate for such applications. A potential strategy would involve conjugating a suitable fluorophore to a position on the diazaspiro-undecane ring that does not interfere with its target-binding pharmacophore. This would create a tool molecule capable of reporting the location of its target protein within the cell through fluorescence microscopy, enabling detailed studies of its distribution and trafficking.
Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data for this compound and its Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the diazaspiro[5.5]undecane scaffold, extensive SAR studies have been conducted, revealing key insights into the molecular features that govern its interaction with various protein targets. nih.govresearchgate.net
Identification of Key Pharmacophoric Elements and Their Contribution to in vitro Activity
The biological activity of this compound and its analogues is dictated by several key pharmacophoric elements:
The Spirocyclic Core : The rigid diazaspiro[5.5]undecane framework serves as a three-dimensional scaffold that correctly orients the appended functional groups for optimal interaction with the target's binding site. Its conformational rigidity can reduce the entropic penalty upon binding, contributing to higher affinity.
The N9-Substituent : The substituent at the 9-position is consistently identified as a critical determinant of potency and selectivity. In the parent compound, this is a benzyl group. Studies on related analogues have shown that modifying this group significantly impacts activity. For instance, in a series of dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists, a phenethyl group at this position was found to be optimal. researchgate.net In another study on acetyl-CoA carboxylase (ACC) inhibitors, various aroyl substituents at the N9-position were explored to modulate potency and pharmacokinetic properties. nih.gov
The Lactam Carbonyl : The carbonyl group at position 2 is a common feature in many bioactive 1,9-diazaspiro[5.5]undecan-2-one derivatives. nih.govnih.gov This group can act as a hydrogen bond acceptor, forming a key interaction with amino acid residues in the target protein's active site.
Substitutions at Other Positions : The decoration of the spirocyclic core at other positions allows for the fine-tuning of biological activity. In the development of MOR/σ1R ligands, small alkyl groups at position 2 and substituted pyridyl moieties at position 4 were shown to produce the best activity profiles. researchgate.net
The following interactive table details the SAR for a series of pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones developed as ACC inhibitors, illustrating the impact of modifying the N9-substituent. nih.gov
| Compound | N9-Substituent | ACC1 IC₅₀ (nM) | ACC2 IC₅₀ (nM) |
| 1b | 2,4-dichlorobenzoyl | 3.4 | 1.0 |
| 1c | 2-chloro-4-(trifluoromethyl)benzoyl | 13 | 4 |
| 1g | 6-chloropyridin-3-ylcarbonyl | 7 | 3 |
| 1h | 6-(trifluoromethyl)pyridin-3-ylcarbonyl | 11 | 5 |
This data demonstrates that subtle changes to the aroyl group at the N9-position lead to significant variations in inhibitory potency against the two ACC isoforms.
Impact of Stereochemistry on In Vitro Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules. The spirocyclic carbon (C5) in the this compound scaffold is a chiral center, meaning the compound can exist as a pair of enantiomers. These stereoisomers can exhibit profound differences in their pharmacological profiles, including binding affinity, efficacy, and metabolism, due to the stereospecific nature of their interactions with biological macromolecules like proteins and enzymes.
While direct comparative studies on the individual enantiomers of this compound are not widely reported, the importance of stereochemistry is well-established for related spirocyclic compounds. For example, the synthesis of potent 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives often involves stereoselective methods to produce a single enantiomer, underscoring the recognition that biological activity is likely concentrated in one of the stereoisomers. researchgate.net It is therefore expected that the biological activity of this compound resides predominantly in one enantiomer, which would have the optimal three-dimensional arrangement to fit into the binding pocket of its specific biological target.
Chemical Biology Applications: this compound as a Molecular Probe for Biological Systems
In chemical biology, small molecules that are potent and selective for a specific biological target are invaluable as "molecular probes" or "tool compounds". acs.org These tools are used to interrogate the function of proteins, pathways, and physiological processes in vitro and in living systems.
Given the diverse biological activities reported for compounds based on the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold, this compound and its analogues serve as excellent molecular probes. For example:
Probing Metabolic Pathways : Analogues that selectively inhibit ACC can be used to study the role of de novo fatty acid synthesis in various cellular contexts, including cancer cell proliferation and metabolic disorders. nih.gov
Investigating Neurological and Immune Signaling : Derivatives targeting GABA-A receptors can be employed to dissect the role of GABAergic signaling in the central nervous system and, more recently, in the peripheral immune system. soton.ac.uk Similarly, dual-acting MOR agonist/σ1R antagonist analogues are valuable tools for investigating the complex mechanisms of pain signaling. researchgate.net
Studying Epigenetics : Potent and selective inhibitors of the METTL3/METTL14 complex, developed from the related 1,4,9-triazaspiro[5.5]undecan-2-one scaffold, are critical chemical probes for studying the biological roles of N6-methyladenosine (m6A) RNA modification in health and disease. acs.orguzh.ch
The utility of these compounds as molecular probes stems from their ability to modulate the function of a specific protein target with high precision, thereby allowing researchers to link that protein's activity to a cellular or physiological outcome.
Analytical Method Development for Research Applications of 9 Benzyl 1 Oxa 3,9 Diazaspiro 5.5 Undecan 2 One
Development of Chromatographic Methods (HPLC, GC)
There is no specific information available in peer-reviewed literature detailing the development of High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for the purity assessment and quantification of 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one in research samples such as reaction mixtures or in vitro assay samples.
While research on analogous compounds, such as 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives, mentions the use of techniques like UPLC–MS/MS for analysis, the specific parameters and validation data are not transferable. uzh.chacs.org The development of a robust HPLC or GC method would require systematic investigation into appropriate stationary phases, mobile phase compositions, temperature gradients, and detection methods, none of which are documented for this specific compound.
Spectrophotometric and Fluorometric Methods
Similarly, the scientific literature lacks any studies on the development of spectrophotometric or fluorometric methods for the detection and quantification of this compound in research settings. The intrinsic spectrophotometric or fluorometric properties of this compound have not been characterized, which is a prerequisite for developing such analytical methods. Research on other diazaspiro compounds does not provide a basis for speculating on the potential absorbance or emission maxima for this specific molecule. nih.gov
Advanced Separation Techniques
There are no published applications of advanced separation techniques, such as Capillary Electrophoresis (CE), for the isomer separation and analysis of this compound. Although CE is a powerful tool for separating closely related compounds and isomers, its application to this specific spirocyclic compound has not been explored in the available literature. nih.govnih.gov
Method Validation for Research-Grade Analysis
Without established analytical methods, there is consequently no information on method validation for the research-grade analysis of this compound. Key validation parameters such as specificity, linearity, precision, accuracy, and limits of detection and quantification have not been determined. uzh.chnih.gov
Future Directions and Unexplored Research Avenues for 9 Benzyl 1 Oxa 3,9 Diazaspiro 5.5 Undecan 2 One
Novel Synthetic Strategies for Enhanced Efficiency and Sustainability of Spirocyclic Scaffold Synthesis
The advancement of synthetic organic chemistry offers new avenues for the efficient and sustainable production of complex molecular architectures like the 1-oxa-3,9-diazaspiro[5.5]undecane core. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Future research should focus on developing more streamlined and environmentally benign synthetic routes.
Key areas for exploration include:
Catalytic C-H Activation/Annulation: Transition-metal catalysis, particularly using rhodium or cobalt, has emerged as a powerful tool for constructing spirocyclic frameworks through regioselective C-H activation and subsequent annulation. researchgate.netresearchgate.net Applying this methodology could provide novel and efficient pathways to the target scaffold and its derivatives.
Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to rapidly generate a library of structurally diverse spirocyclic compounds from a common starting material. nih.gov This approach would be invaluable for creating a collection of analogues of 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one, enabling a thorough exploration of its structure-activity relationship (SAR).
| Synthetic Strategy | Description | Potential Advantages for Spirocyclic Scaffold Synthesis | Reference |
|---|---|---|---|
| Domino Prins Strategy | A one-pot reaction involving a Prins cyclization followed by further transformations to build complex spiro systems. | Reduces reaction time, minimizes intermediate purification, and allows for stereocontrolled synthesis. | researchgate.net |
| Rhodium(III)-Catalyzed C-H Activation/Spiroannulation | Utilizes a rhodium catalyst to selectively activate a C-H bond, followed by an annulation reaction to form the spiro center. | High efficiency and regioselectivity, enabling the construction of complex spiro-N,O-ketals in a single step. | researchgate.net |
| Cobalt(III)-Catalyzed Cascade Reactions | A one-step protocol using a cobalt catalyst for the synthesis of oxa-spirocyclic compounds from simpler starting materials. | Highly versatile, accommodates a wide range of functional groups, and provides products in good to excellent yields. | researchgate.net |
| Diversity-Oriented Synthesis (DOS) | A synthetic approach that aims to generate a wide range of structurally diverse molecules from a few starting materials. | Enables the rapid creation of compound libraries with high Fsp3 character for biological screening and SAR studies. | nih.gov |
Advanced Computational Models for Predicting Biological Interactions and SAR in Spirocyclic Compounds
The increasing three-dimensionality of modern drug candidates necessitates the use of sophisticated computational tools to predict their behavior. nih.gov Advanced computational models can accelerate the drug discovery process by prioritizing compounds for synthesis and testing, thereby saving time and resources. For the this compound scaffold, these models can provide crucial insights into its potential biological activity.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help establish a mathematical relationship between the structural features of spirocyclic compounds and their biological activity. elsevierpure.comnih.gov These models can then be used to predict the potency of novel, unsynthesized analogues.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the spirocyclic compound interacts with a potential protein target over time, revealing key binding conformations and transitional states. stmjournals.com
Machine Learning and AI: The integration of machine learning algorithms, such as graph neural networks, can enhance predictive power for protein-ligand interactions and binding affinities. stmjournals.com AI-driven platforms like AlphaFold can predict protein structures, opening up new possibilities for structure-based drug design involving the spirocyclic scaffold. stmjournals.com
| Computational Model/Technique | Application in Spirocyclic Compound Research | Potential Outcome | Reference |
|---|---|---|---|
| QSAR | Predicting the biological activity of new analogues based on their physicochemical properties and structural descriptors. | Guidance for rational design of more potent compounds; prioritization of synthetic targets. | elsevierpure.comnih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic interaction between the spirocyclic ligand and its biological target to understand binding stability and conformational changes. | Identification of key amino acid residues involved in binding; elucidation of the binding mechanism. | stmjournals.com |
| Machine Learning / Graph Neural Networks | Developing models to accurately predict protein-ligand interaction strength and binding poses from large datasets. | High-throughput virtual screening; rapid identification of lead compounds from large virtual libraries. | stmjournals.com |
| Geometric Deep Learning | Utilizing 3D structural information for structure-based drug design, accommodating the complex geometry of spirocycles. | Improved accuracy in predicting binding affinity and designing novel compounds with optimal 3D complementarity to the target. | stmjournals.com |
Exploration of New In Vitro Biological Targets and Pathways for Oxadiazaspiro Systems
While the specific biological profile of this compound is not established, related spirocyclic structures have shown activity against a range of important biological targets. This suggests that the core scaffold is a "privileged structure" that can be adapted to interact with multiple protein families. Future research should involve broad in vitro screening to identify novel biological targets and pathways.
Based on the activity of similar scaffolds, promising areas for investigation include:
G Protein-Coupled Receptors (GPCRs) and Ion Channels: A related 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold has yielded potent dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, which are targets for pain management. acs.orgnih.gov Screening against a panel of GPCRs and ion channels could uncover new therapeutic applications.
Enzyme Inhibition: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney disease. nih.gov Furthermore, related 1,4,9-triazaspiro[5.5]undecan-2-one compounds are potent inhibitors of METTL3, a methyltransferase involved in cancer. uzh.chacs.org A broad enzyme inhibition screen could reveal novel activities.
Antimicrobial Activity: Other spiro-lactam structures have been investigated as potential anti-HIV and antiplasmodial agents. nih.gov Evaluating this compound and its analogues for activity against various pathogens could open new avenues in infectious disease research.
| Related Scaffold | Identified Biological Target/Activity | Potential Therapeutic Area | Reference |
|---|---|---|---|
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | Dual μ-Opioid Receptor (MOR) Agonist and σ1 Receptor (σ1R) Antagonist | Pain Management | acs.orgnih.gov |
| 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas | Soluble Epoxide Hydrolase (sEH) Inhibition | Chronic Kidney Disease | nih.gov |
| 1,4,9-Triazaspiro[5.5]undecan-2-one | METTL3 Inhibition | Oncology | uzh.chacs.org |
| Spiro-β-lactams and Spiro-γ-lactams | Anti-HIV and Antiplasmodial Activity | Infectious Diseases | nih.gov |
Development of Research Tools and Probes Based on the this compound Scaffold
Should a derivative of the this compound scaffold demonstrate high potency and selectivity for a specific biological target, it could be further developed into a chemical probe. These probes are essential tools for basic research, enabling the detailed study of biological processes and the validation of new drug targets.
Potential developments in this area include:
Fluorescent Probes: Attaching a fluorescent dye to the spirocyclic scaffold would allow for the visualization of the target protein within cells using microscopy, providing information on its localization and trafficking.
Affinity-Based Probes: Incorporating a reactive group or a biotin (B1667282) tag would enable affinity chromatography experiments to isolate the target protein from complex cellular lysates, helping to identify its binding partners and associated protein complexes.
Radiolabeled Ligands: Synthesizing a radiolabeled version of a high-affinity compound would facilitate quantitative binding assays and could be used for in vivo imaging techniques like Positron Emission Tomography (PET) to study target distribution in living organisms.
| Type of Research Probe | Modification to Scaffold | Application |
|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, Rhodamine). | Imaging target protein localization and dynamics in live cells via fluorescence microscopy. |
| Affinity Probe (e.g., for Pulldown Assays) | Incorporation of a biotin tag via a flexible linker. | Isolation of the target protein and its interacting partners from cell extracts for identification by mass spectrometry. |
| Photoaffinity Label | Introduction of a photoreactive group (e.g., benzophenone, diazirine). | Covalently labeling the target protein upon UV irradiation to map the binding site. |
| Radiolabeled Ligand | Replacement of an atom with a radioactive isotope (e.g., 3H, 11C, 18F). | Quantitative receptor binding assays and in vivo imaging (PET/SPECT). |
Bridging Fundamental Chemical Research with Emerging Biological Hypotheses for Spirocyclic Lactams
The true potential of the this compound scaffold lies in its ability to help answer fundamental questions in biology. The "escape from flatland" trend in drug discovery emphasizes the need for more three-dimensional molecules to tackle challenging biological targets that have been historically difficult to drug. nih.govacs.org
The rigid, spirocyclic lactam core pre-organizes appended chemical functionalities in a well-defined three-dimensional space. This structural rigidity can reduce the entropic penalty upon binding to a target, potentially leading to compounds with higher affinity and selectivity compared to more flexible molecules. researchgate.net This principle can be leveraged to test emerging biological hypotheses. For instance, many disease pathways are driven by protein-protein interactions (PPIs), which often involve large, shallow binding surfaces that are difficult to target with conventional small molecules. Libraries of diverse spirocyclic compounds, with their defined 3D vectors, could provide novel starting points for the development of PPI modulators. By synthesizing and screening derivatives of this compound against such targets, fundamental chemical research can directly contribute to the validation of new therapeutic concepts and the exploration of novel biological space.
Q & A
Q. Data Contradiction Analysis
- Pharmacokinetics : Poor bioavailability (e.g., low logP) may explain reduced in vivo efficacy despite high in vitro potency. LC-MS/MS quantifies plasma concentrations .
- Metabolite interference : HPLC-MS identifies metabolites (e.g., N-debenzylated derivatives) that may antagonize the parent compound .
- Dose optimization : Stepwise dosing in SHR models identifies therapeutic windows where efficacy aligns with in vitro data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
